
2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine
Overview
Description
The compound “2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazine ring is substituted at the 2-position with the pyrazole ring. The pyrazole ring has various substituents including a bromine atom, a methyl group, and a cyclopropylmethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and pyrazine rings, and the introduction of the various substituents. The Suzuki–Miyaura coupling could be a potential method for forming carbon-carbon bonds in this molecule . Another possible method could involve the bromination of ketones .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the pyrazole and pyrazine rings would likely result in a planar structure around these rings .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromine atom could potentially be involved in substitution reactions . The presence of the pyrazole and pyrazine rings could also influence the reactivity of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a bromine atom .
Scientific Research Applications
Pyrazine Derivatives in Medicinal Chemistry
Pyrazine derivatives are recognized for their diverse pharmacological properties, making them a focus of research in medicinal chemistry. These compounds have been found to possess antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral properties, among others. The structural versatility of pyrazine allows for the synthesis of compounds with varied biological activities, thus enabling the development of potential therapeutic agents. The research on pyrazine derivatives has led to the identification of numerous compounds with significant pharmacological effects, prompting further studies aimed at optimizing these biological activities for clinical application (Ferreira & Kaiser, 2012).
Pyrazine and Heterocyclic Chemistry
Pyrazine derivatives play an important role in heterocyclic chemistry due to their wide range of applications in organic synthesis and drug development. These derivatives serve as key intermediates and building blocks in the synthesis of complex heterocyclic systems, which are prevalent in many biologically active compounds. The reactivity and functional versatility of pyrazine-based heterocycles facilitate the creation of diverse molecular architectures, thereby expanding the toolbox for synthetic chemists and drug discovery researchers alike. Studies have highlighted various synthetic strategies and methodologies for constructing pyrazine-containing heterocycles, demonstrating their utility in developing new therapeutic agents with enhanced activity and selectivity (Gomaa & Ali, 2020).
Pyrazine Derivatives in Energetic Materials
Apart from their applications in medicinal chemistry and organic synthesis, pyrazine derivatives have also been explored as high-energy density materials (HEDMs). The high nitrogen content of certain pyrazine derivatives contributes to their energetic properties, making them candidates for use in propellants, explosives, and other energetic formulations. Research in this area focuses on synthesizing pyrazine-based compounds with optimized thermal and detonation properties, aiming to develop safer and more efficient energetic materials. The study of pyrazine energetic compounds encompasses synthetic methods, structural analysis, and the evaluation of their physical, chemical, and energetic characteristics, underscoring the potential of these heterocycles in the field of energetic materials (Yongjin & Ba, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions involving this compound could include further studies to determine its properties and potential applications. This could involve testing its reactivity under various conditions, or investigating its potential uses in fields such as pharmaceuticals or materials science .
properties
IUPAC Name |
2-[4-bromo-1-(cyclopropylmethyl)-5-methylpyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4/c1-8-11(13)12(10-6-14-4-5-15-10)16-17(8)7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCLIAMKMFIYPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2CC2)C3=NC=CN=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






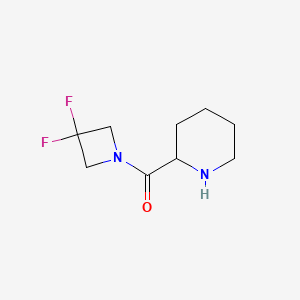
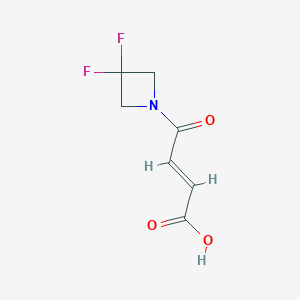

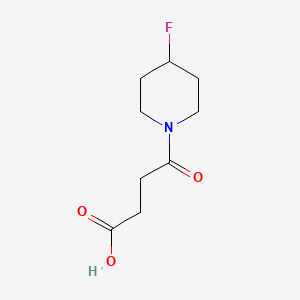
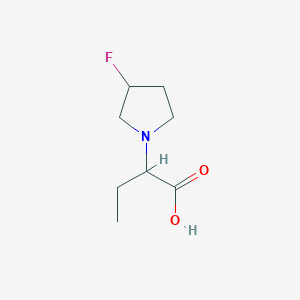
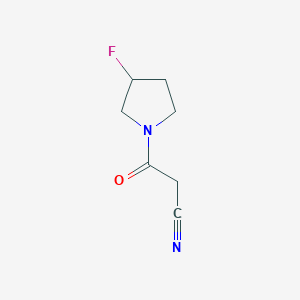
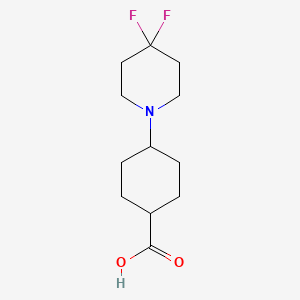
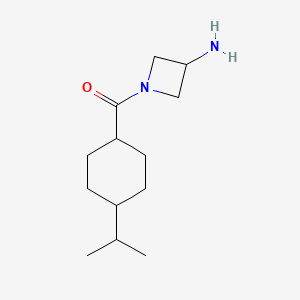
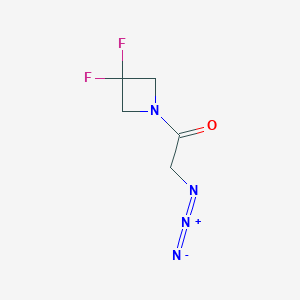

![piperidin-2-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone](/img/structure/B1490124.png)